molecular formula C8H16ClNO2 B2986289 Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride CAS No. 2172097-59-3

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride

Cat. No. B2986289
CAS RN: 2172097-59-3
M. Wt: 193.67
InChI Key: YIDDHECQPHOYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride, also known as MEM, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amino acid derivative that is widely used in the synthesis of various organic compounds. MEM is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is not well understood. However, it is believed that Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. Inhibition of DPP-IV leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride inhibits DPP-IV activity in a dose-dependent manner. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has also been shown to increase the levels of GLP-1 and GIP in vivo, leading to improved glucose control in animal models of diabetes. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is readily available and relatively inexpensive compared to other amino acid derivatives. However, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has some limitations, such as its low solubility in organic solvents and its sensitivity to moisture and air. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several potential future directions for research. One possible direction is the development of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride-based drugs for the treatment of diabetes and other metabolic disorders. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride-based compounds could be used as DPP-IV inhibitors or GLP-1 analogs to improve glucose control in diabetic patients. Another potential direction is the use of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride in the synthesis of novel cyclic peptides and alkaloids with potential therapeutic applications. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride could be used in the development of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry.
Conclusion
In conclusion, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is a versatile chemical compound that has found extensive use in scientific research. It is used as a building block in the synthesis of various organic compounds and has potential applications in the development of drugs for the treatment of diabetes and other metabolic disorders. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several advantages for use in lab experiments, but also has some limitations that need to be considered. The future directions for Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride research are promising, and further studies are needed to fully explore its potential applications.

Synthesis Methods

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride can be synthesized by reacting 1-amino-3-methylcyclopentane-1-carboxylic acid with methanol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has found extensive use in scientific research due to its unique chemical properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and pharmaceuticals. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is also used in the preparation of chiral ligands that are used in asymmetric catalysis. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is used as a starting material in the synthesis of cyclic peptides and alkaloids.

properties

IUPAC Name

methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDHECQPHOYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride

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